methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate
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Overview
Description
Molecular Structure Analysis
The molecular structure consists of a benzoate moiety attached to a pyrrole ring. The formyl group (CHO) is positioned at the 2-position of the pyrrole ring. The methoxy group (OCH₃) is linked to the benzoate portion. The bulky N-alkyl side chains contribute to its unique properties .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Properties
Novel Synthesis of Pyrrolo[2,1-c][1,4]benzodiazocine : A novel four-step synthesis to the pyrrolo[2,1-c][1,4]benzodiazocine ring system using 1H-Pyrrole-2-carbaldehyde and methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate is described. This process includes steps like alkylation, oxidation, and Dieckmann condensation (Koriatopoulou et al., 2008).
Alkaloid Synthesis from Lycium chinense : Methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate is used in synthesizing new pyrrole alkaloids from the fruits of Lycium chinense. This synthesis involves the elucidation of structures through 1D- and 2D-NMR and HRMS data analysis (Youn et al., 2016).
Spectroelectrochemical Characterization : This compound is used in the preparation of a pyrrole derivative for electrochromic materials. The derivative, integrated with Methyl Red azo dye, exhibits interesting properties suitable for pH sensor applications (Almeida et al., 2017).
Synthesis of Pyrrolo[2,1-c]-1,3-diazacycloalkano[1,2-a]pyrazinones : The reactions of methyl 2-(2-formyl-1H-pyrrol-1-yl)alkanoates with aliphatic diamines result in various novel heterocyclic systems. These systems display properties like ring-chain tautomerism and lead to the creation of diverse compounds (Mokrov et al., 2011).
Bioactive Precursor and Organic Synthesis
Role in Organic Synthesis : Methyl 2-formyl benzoate, closely related to the query compound, acts as a bioactive precursor in organic synthesis due to its antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. It's a significant structure and precursor for developing new bioactive molecules (Farooq & Ngaini, 2019).
Regioselective Pd(II)-Catalyzed Alkylation : Pyrrole, including methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate, is used in the regioselective ortho-functionalization of C(sp(2))-H bonds. This process involves methylating, alkylating, or benzylating 2-phenylpyrroles, yielding respective 2-substituted pyrrol-2-yl benzenes (Wiest et al., 2016).
Safety And Hazards
properties
IUPAC Name |
methyl 2-(2-formylpyrrol-1-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)11-6-2-3-7-12(11)14-8-4-5-10(14)9-15/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFGLBYUUAFGCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2C=CC=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate |
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